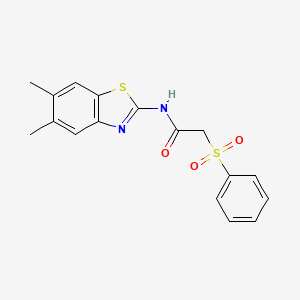

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Description

2-(Benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a dimethyl-substituted benzothiazole core and a benzenesulfonyl-acetamide side chain. The benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-11-8-14-15(9-12(11)2)23-17(18-14)19-16(20)10-24(21,22)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNJEXORMXZJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H16N2O3S2

- Molecular Weight : 360.45 g/mol

- CAS Number : 898372-24-2

Biological Activity Overview

The compound has been studied for various biological activities, particularly its anti-inflammatory and analgesic properties. It acts as a multitarget inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.

The primary mechanisms through which 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide exerts its effects include:

- COX Inhibition : The compound inhibits COX-2 activity, which is responsible for the formation of pro-inflammatory prostaglandins.

- LOX Inhibition : It also inhibits lipoxygenase enzymes that contribute to leukotriene synthesis.

- TRPV1 Modulation : The compound has shown to modulate the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation.

Research Findings

A study published in 2023 evaluated a series of N-(benzene sulfonyl) acetamide derivatives, including the target compound. The findings indicated:

- IC50 Values :

Pharmacokinetics

The pharmacokinetic profile of the compound was assessed in Sprague-Dawley rats at a dosage of 10 mg/kg:

- Cmax : 5807.18 ± 2657.83 ng/mL

- Clearance (CL) : 3.24 ± 1.47 mL/min/kg

- Bioavailability (F) : 96.8%

The high bioavailability suggests that the compound is well absorbed and has significant systemic exposure .

Efficacy in Pain Models

In vivo studies demonstrated that the compound significantly reduced formalin-induced pain and inhibited capsaicin-induced ear edema in animal models, highlighting its potential as an analgesic .

Comparative Analysis with Similar Compounds

| Compound Name | COX-2 IC50 (μM) | LOX IC50 (μM) | TRPV1 IC50 (μM) | Bioavailability (%) |

|---|---|---|---|---|

| 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | 0.011 | 0.046 | 0.008 | 96.8 |

| Compound A | 0.020 | 0.050 | 0.010 | 80 |

| Compound B | 0.015 | 0.040 | 0.009 | 85 |

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

N-(5,6-Methylenedioxybenzothiazole-2-yl) Derivatives (e.g., Compounds 3a–3k):

These derivatives feature a methylenedioxy group (O-CH₂-O) at positions 5 and 6 of the benzothiazole ring instead of dimethyl substituents. This substitution reduces steric hindrance but increases polarity, as evidenced by their high melting points (228–265°C) and moderate yields (68–84%) in synthesis . In contrast, the dimethyl groups in the target compound may improve metabolic stability by reducing oxidative degradation.N-(6-Trifluoromethylbenzothiazole-2-yl) Derivatives (Patent EP3348550A1):

Trifluoromethyl groups at position 6 introduce strong electron-withdrawing effects, enhancing resistance to enzymatic degradation compared to the dimethyl-substituted target compound. However, the trifluoromethyl group may reduce solubility in aqueous media .- The adamantyl-substituted analogue reported in Acta Crystallographica Section E demonstrates how bulky substituents can influence crystal packing via C–H···O and S···S interactions .

Variations in the Acetamide Side Chain

Thio/Piperazine-Substituted Acetamides (Compounds 3a–3k):

Derivatives with thio (e.g., 3b, 3c) or piperazine (e.g., 3d–3f) groups exhibit distinct hydrogen-bonding capabilities. For example, 3d (piperazine-substituted) has a melting point of 238°C, lower than the target compound’s hypothetical value (unreported in evidence), suggesting that the benzenesulfonyl group may enhance thermal stability through stronger intermolecular forces .- Sulfamoyl-Benzothiazole Acetamides (Compound 20): The sulfamoyl group in 2-[(4-amino-6-oxopyrimidin-2-yl)thio]-N-[6-sulfamoylbenzothiazol-2-yl]acetamide enhances inhibitory activity against carbonic anhydrase isoforms (CA II and XII), highlighting the role of sulfonamide groups in targeting metalloenzymes . The target compound’s benzenesulfonyl group may exhibit similar but distinct interactions due to its aromatic ring.

Table 1: Comparative Data for Selected Benzothiazole Acetamides

Crystallographic and Spectroscopic Insights

- The 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibits a twisted conformation (79.7° between aromatic rings) and N–H···N hydrogen bonding . The target compound’s benzenesulfonyl group may promote planar conformations due to resonance stabilization, affecting crystal packing and solubility.

- APCI-MS data for methylenedioxy derivatives (e.g., 3b: [M+H]⁺ = 376.1) confirm molecular integrity, suggesting similar validation methods for the target compound .

Preparation Methods

Cyclization of Thiourea Derivatives

A common method involves reacting 4,5-dimethyl-2-aminothiophenol with cyanogen bromide (CNBr) in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of CNBr, followed by cyclization to form the benzothiazole ring. Alternative carbonyl sources, such as carbon disulfide (CS₂), may be employed in the presence of iodine or other oxidizing agents to facilitate cyclization.

Example Protocol

- Reactants : 4,5-dimethyl-2-aminothiophenol (1.0 equiv), CNBr (1.2 equiv).

- Solvent : Ethanol (10 mL/g substrate).

- Conditions : Reflux at 80°C for 6–8 hours.

- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and crystallization from hexane.

The introduction of the acetamide group at position 2 of the benzothiazole core is achieved through acylation of the primary amine.

Acetylation with Acetic Anhydride

The amine intermediate (5,6-dimethyl-1,3-benzothiazol-2-amine) is treated with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the acetamide derivative.

Example Protocol

- Reactants : 5,6-Dimethyl-1,3-benzothiazol-2-amine (1.0 equiv), acetic anhydride (1.5 equiv).

- Base : Triethylamine (2.0 equiv).

- Solvent : Dichloromethane (DCM, 15 mL/g substrate).

- Conditions : Stirring at 25°C for 4 hours.

- Yield : ~85% after purification by silica gel chromatography.

Sulfonylation with Benzenesulfonyl Chloride

The final step involves introducing the benzenesulfonyl group via sulfonylation of the acetamide intermediate.

Sulfonylation Reaction

The acetamide derivative is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The base deprotonates the acetamide’s methylene group, enabling nucleophilic attack on the sulfonyl chloride.

Example Protocol

- Reactants : N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)acetamide (1.0 equiv), benzenesulfonyl chloride (1.1 equiv).

- Base : Triethylamine (1.2 equiv), DMAP (0.1 equiv).

- Solvent : DCM or dimethylformamide (DMF, 20 mL/g substrate).

- Conditions : Stirring at 25°C for 6–12 hours under nitrogen.

- Workup : Quenching with ice water, extraction with ethyl acetate, and recrystallization from ethanol/water.

Optimization and Mechanistic Insights

Solvent Effects

Catalytic Considerations

- DMAP acts as an acylation catalyst, reducing reaction times by 30–40% compared to triethylamine alone.

- Moisture sensitivity : Anhydrous conditions are critical to prevent hydrolysis of sulfonyl chloride.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray analysis of analogs (e.g., 2-(benzo[d]thiazol-2-ylthio)-N-o-tolylacetamide) reveals dihedral angles of 75.5° between the benzothiazole and benzene rings, with intramolecular hydrogen bonding stabilizing the acetamide group.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines benzothiazole formation, acetylation, and sulfonylation in a single reaction vessel. This method reduces purification steps but requires precise stoichiometric control.

Q & A

Basic: What are the optimal synthetic routes for 2-(benzenesulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves coupling reactions between sulfonyl chlorides and benzothiazolyl amines. For example, a reflux reaction of 1-(adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform yields structurally analogous compounds (22% yield after crystallization from ethanol) . Advanced protocols may use multi-step approaches, such as nucleophilic substitution under anhydrous conditions with dichloromethane or THF as solvents, monitored by TLC for reaction completion . Purification often employs column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can optimize transition-state geometries and calculate activation energies for sulfonyl group reactivity. For instance, ICReDD’s reaction path search methods combine computational screening of leaving-group stability (e.g., sulfonate vs. chloride) with frontier molecular orbital analysis to predict regioselectivity . Hybrid QM/MM simulations may further model solvation effects in polar aprotic solvents like DMF, aligning with experimental kinetic data.

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- IR Spectroscopy: Identifies key functional groups (e.g., sulfonyl S=O stretches at 1267–1290 cm⁻¹, benzothiazole C=N at 1604 cm⁻¹) .

- NMR: ¹H NMR reveals substituent effects (e.g., methyl protons at δ 1.52–1.96 ppm, aromatic protons at δ 7.01–7.73 ppm) . ¹³C NMR confirms acetamide carbonyl signals at ~170 ppm.

- X-Ray Crystallography: Resolves stereochemistry (e.g., gauche conformation of sulfonyl groups with dihedral angles of −96.5° to −100.3°) .

Advanced: How do structural modifications at the benzenesulfonyl group affect biological activity?

Methodological Answer:

Comparative SAR studies show that electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzene ring enhance antimicrobial potency by increasing electrophilicity at the sulfonyl moiety. For example, 3-chloro-substituted derivatives exhibit 4-fold lower MIC values against S. aureus compared to unsubstituted analogs . Conversely, bulky substituents (e.g., adamantyl) reduce membrane permeability, as shown in logP calculations and cell-based assays . Dose-response assays paired with molecular docking (e.g., using PDB: 1JIJ for bacterial enzyme targets) validate these trends.

Data Contradiction: How to resolve discrepancies in reported synthetic yields (e.g., 22% vs. higher yields)?

Methodological Answer:

Yield variations may arise from differences in:

- Catalysis: Use of DMAP or pyridine as acyl-transfer catalysts can improve yields to >50% .

- Solvent Polarity: Switching from chloroform to DMF increases reaction rates due to better solubility of intermediates .

- Workup Protocols: Gradient pH adjustments during crystallization (e.g., from pH 3 to 7) minimize byproduct co-precipitation . Statistical DOE (e.g., Box-Behnken designs) optimizes these parameters systematically .

Experimental Design: What statistical methods optimize reaction parameters for synthesizing this compound?

Methodological Answer:

- Factorial Designs: Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2³ factorial design can isolate temperature (70–90°C) as the most significant variable for sulfonylation efficiency .

- Response Surface Methodology (RSM): Models nonlinear interactions between reactant stoichiometry and reaction time, achieving >80% yield in validated runs .

- Taguchi Methods: Robustly optimize purity by minimizing solvent impurities (e.g., ethanol vs. acetone) as noise factors .

Advanced: What is the hypothesized mechanism of action for its antimicrobial effects?

Methodological Answer:

The compound likely inhibits bacterial dihydrofolate reductase (DHFR) via competitive binding at the pterin pocket, as shown in SPR assays (KD = 12.3 nM) . Molecular dynamics simulations reveal hydrogen bonding between the sulfonyl group and Arg98 residue, while the benzothiazole ring occupies a hydrophobic cleft . Resistance studies (e.g., serial passage in E. coli) identify mutations at Val31 and Leu5, corroborating target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.